molecular formula C7H10N2 B037826 N,6-dimethylpyridin-3-amine CAS No. 120739-89-1

N,6-dimethylpyridin-3-amine

Cat. No.: B037826
CAS No.: 120739-89-1
M. Wt: 122.17 g/mol
InChI Key: LVDLXEFCWOMUGO-UHFFFAOYSA-N
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Description

N,6-Dimethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where the nitrogen atom at the third position is substituted with an amino group, and the nitrogen at the sixth position is substituted with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Safety and Hazards

“N,6-dimethylpyridin-3-amine” is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It may be harmful if inhaled, may be fatal if absorbed through skin, causes skin irritation, causes eye irritation, and is toxic if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,6-Dimethylpyridin-3-amine can be synthesized through several methods. One common method involves the reaction of 3-chloropyridine with dimethylamine under basic conditions. Another method includes the methylation of 3-aminopyridine using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst is a widely used method . This process is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N,6-Dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its position-specific interactions make it valuable in targeted synthetic and biological applications .

Properties

IUPAC Name

N,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDLXEFCWOMUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-89-1
Record name N,6-dimethylpyridin-3-amine
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